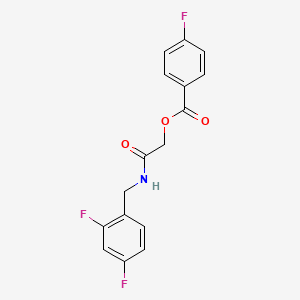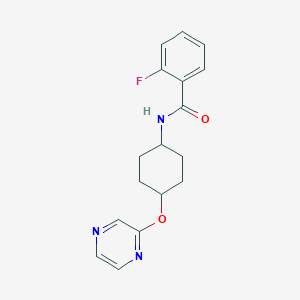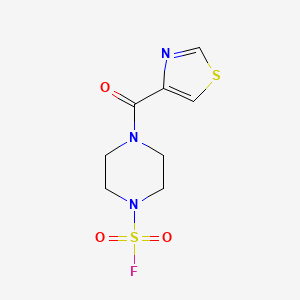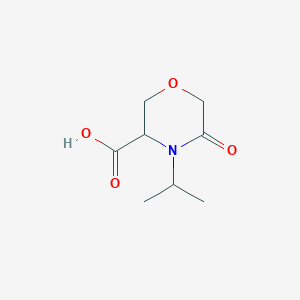
(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is a chemical compound with the CAS Number: 1431616-41-9. It has a molecular weight of 229.99 and its IUPAC name is (4-(1-(trifluoromethyl)cyclopropyl)phenyl)boronic acid . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10BF3O2/c12-10(13,14)9(5-6-9)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
As mentioned earlier, boronic acids like this compound are commonly used in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a storage temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling Reactions
4-(Trifluoromethyl)phenylboronic acid: serves as a versatile reagent in Suzuki–Miyaura (SM) cross-coupling reactions. Here’s why it’s significant:
- Applications : Researchers use it for site-selective SM cross-coupling reactions, direct arylation reactions, and tandem-type Pd(II)-catalyzed oxidative Heck reactions. These applications find use in synthetic chemistry and materials science .
Ni(II) Pincer Complexes and Pd(II) Pyridoxal Hydrazone Metallacycles
- Application : 4-(Trifluoromethyl)phenylboronic acid contributes to the preparation of these complexes, which serve as catalysts in SM cross-coupling reactions. These catalysts play a crucial role in designing efficient and selective transformations .
Functional PBA-BODIPY Dyes
- Application : Researchers have synthesized modular and functional PBA-BODIPY dyes by merging the versatility of 3,5-dichloro-BODIPY derivatives with the receptor ability of the PBA moiety. These dyes find use in fluorescence imaging and sensing applications .
Protodeboronation for Indolizidine Synthesis
- Application : Using 4-(Trifluoromethyl)phenylboronic acid , researchers achieved efficient protodeboronation to synthesize indolizidine compounds. This method provides access to structurally diverse molecules with potential biological activity .
Safety and Hazards
The compound has been classified as harmful if swallowed (H302) according to the available safety information . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing hands and face thoroughly after handling, and seeking medical attention if adverse effects are experienced .
Wirkmechanismus
Target of Action
The primary target of the compound (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular and cellular effects of (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds . This occurs through the Suzuki–Miyaura cross-coupling reaction, which can lead to the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(1-(Trifluoromethyl)cyclopropyl)phenyl)boronic acid. For instance, the success of the Suzuki–Miyaura cross-coupling reaction, which the compound is involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign
Eigenschaften
IUPAC Name |
[4-[1-(trifluoromethyl)cyclopropyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)9(5-6-9)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILYOGIQBGTATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-one](/img/structure/B2507164.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)
![3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/no-structure.png)
![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2507172.png)





![N-(2-(1H-indol-3-yl)ethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2507186.png)
